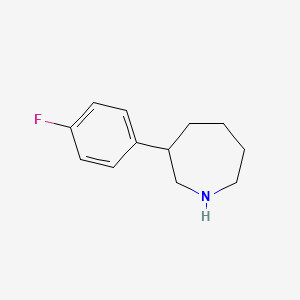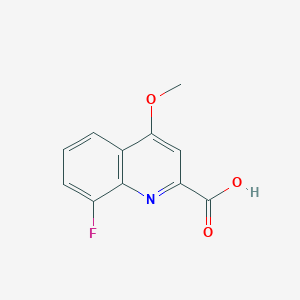
8-Fluoro-4-methoxyquinoline-2-carboxylic acid
説明
8-Fluoro-4-methoxyquinoline-2-carboxylic acid is a synthetic molecule with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . It has attracted considerable interest in scientific research.
Molecular Structure Analysis
The molecular structure of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid consists of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific structural diagram is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, such as its boiling point and storage conditions, are not specified in the available resources .科学的研究の応用
-
Scientific Field: Green Chemistry
- Application Summary : Quinoline derivatives are being explored as potential platform chemicals in the field of green chemistry . These chemicals are derived from biomass instead of traditional resources like crude oil .
- Methods of Application : The process involves the use of biorefineries to replace traditional petroleum refineries . The manufacture and uses of these chemicals are being studied, including their chemistry, kinetics, catalytic effects, energy, and mass transfer .
- Results or Outcomes : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
-
Scientific Field: Synthetic Antibiotics
- Application Summary : Fluoroquinolones, a type of quinoline derivative, have been studied for more than half a century as synthetic antibiotics . They are still of interest for medicinal chemistry due to the wide possibilities for chemical modification, with subsequent useful changes in the pharmacokinetics and pharmacodynamics .
- Methods of Application : Since the 1960s, four generations of these synthetic antibiotics have been created and successfully introduced into clinical practice .
- Results or Outcomes : The chemical modifications of fluoroquinolones have led to useful changes in their pharmacokinetics and pharmacodynamics .
-
Scientific Field: Carbon-Carbon Bond Formation
- Application Summary : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
- Results or Outcomes : The first and only example on the formation of C(sp3)–C(sp2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids was published by Mai et al .
-
Scientific Field: Anticancer Research
- Application Summary : Quinoline derivatives have been studied for their anticancer properties . They have shown potential in inhibiting the growth of cancer cells and are being researched for future drug development .
- Methods of Application : Various bioactive quinoline derivatives have been synthesized and tested for their anticancer properties . The methods of application involve in vitro and in vivo screening .
- Results or Outcomes : The results have shown that quinoline is a valuable pharmacophore due to its benefits in medicinal chemistry research and other areas of human endeavor .
-
Scientific Field: Antimicrobial Research
- Application Summary : Quinoline derivatives have also been studied for their antimicrobial properties . They have shown potential in inhibiting the growth of various bacteria and fungi .
- Methods of Application : Similar to anticancer research, various bioactive quinoline derivatives have been synthesized and tested for their antimicrobial properties .
- Results or Outcomes : The results have shown that quinoline derivatives can be effective antimicrobial agents .
特性
IUPAC Name |
8-fluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJGPCADSUUGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



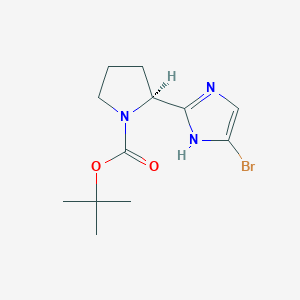
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)
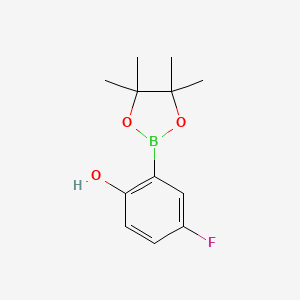
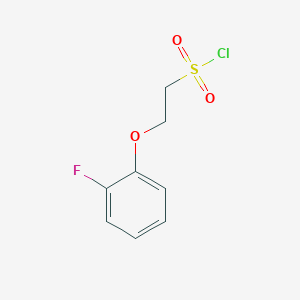
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)
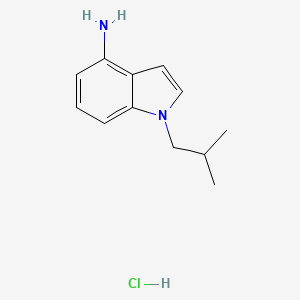
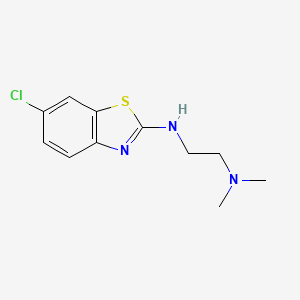
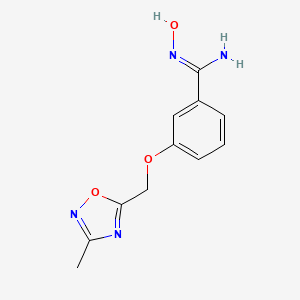
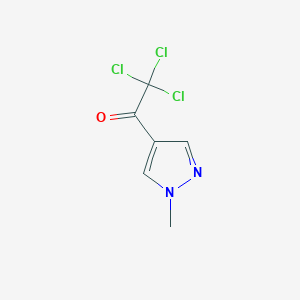
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396337.png)
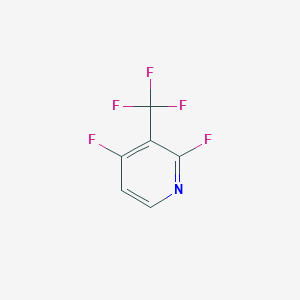
![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)
![Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1396340.png)
